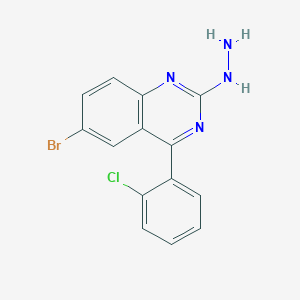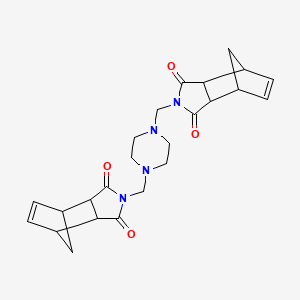
6-Bromo-4-(2-chlorophenyl)-2-hydrazinylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-(2-chlorophenyl)-2-hydrazinylquinazoline is a quinazoline derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of bromine, chlorine, and hydrazinyl groups attached to a quinazoline core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(2-chlorophenyl)-2-hydrazinylquinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Chlorination: The addition of a chlorine atom to the phenyl ring.
These reactions are usually carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-(2-chlorophenyl)-2-hydrazinylquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the hydrazinyl group, leading to the formation of different hydrazine derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to the formation of various substituted quinazolines.
Scientific Research Applications
6-Bromo-4-(2-chlorophenyl)-2-hydrazinylquinazoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-4-(2-chlorophenyl)-2-hydrazinylquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chlorophenyl)-2-hydrazinylquinazoline: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-Bromo-2-hydrazinylquinazoline: Lacks the chlorophenyl group, which may influence its chemical properties and applications.
4-(2-Bromophenyl)-2-hydrazinylquinazoline: Contains a bromophenyl group instead of a chlorophenyl group, leading to different chemical and biological properties.
Uniqueness
6-Bromo-4-(2-chlorophenyl)-2-hydrazinylquinazoline is unique due to the presence of both bromine and chlorine atoms, which can enhance its reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C14H10BrClN4 |
|---|---|
Molecular Weight |
349.61 g/mol |
IUPAC Name |
[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]hydrazine |
InChI |
InChI=1S/C14H10BrClN4/c15-8-5-6-12-10(7-8)13(19-14(18-12)20-17)9-3-1-2-4-11(9)16/h1-7H,17H2,(H,18,19,20) |
InChI Key |
JVJKQFMIRXQVLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione](/img/structure/B11521220.png)
![N,N'-benzene-1,4-diylbis[2-(4-cyclohexylphenoxy)acetamide]](/img/structure/B11521229.png)
![(2E,5Z)-3-methyl-2-(methylimino)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11521235.png)
![Benzyl {2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}carbamate](/img/structure/B11521238.png)
![N-[(2E,5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11521253.png)
![N-[2-(2-methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B11521254.png)
![(2E)-N-[2-(3,4-dimethylphenoxy)ethyl]-3-(2-furyl)acrylamide](/img/structure/B11521255.png)
![[(3Z)-3-(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid](/img/structure/B11521257.png)

![N-[(2Z)-4-(4-bromophenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline](/img/structure/B11521270.png)
![N-benzyl-2-{(2Z)-3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B11521277.png)
![4-[(2Z)-6-amino-5-cyano-2-ethylidene-3-methyl-4,4-bis(trifluoromethyl)-3,4-dihydropyridin-1(2H)-yl]benzamide](/img/structure/B11521284.png)
![Methyl 4-{3-[4-(2-fluorobenzoyl)piperazin-1-YL]-2,5-dioxopyrrolidin-1-YL}benzoate](/img/structure/B11521286.png)
![3-[8-(Adamantan-1-YL)-3H,3AH,4H,5H,9BH-cyclopenta[C]quinolin-4-YL]pyridine](/img/structure/B11521290.png)
